molecular formula C14H15N3O2S B11072899 N-methyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide

N-methyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11072899
M. Wt: 289.35 g/mol
InChI Key: GUDAEFMGDWALQO-UHFFFAOYSA-N
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Description

N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound features a pyrimidine ring, which is a fundamental structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is carried out in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with N-methyl-N-phenylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The pyrimidine ring can form hydrogen bonds and other interactions with biological targets, potentially inhibiting or modulating their activity . This makes it a valuable tool in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is unique due to the combination of its methyl and phenyl groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-methyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C14H15N3O2S/c1-10-8-12(18)16-14(15-10)20-9-13(19)17(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,15,16,18)

InChI Key

GUDAEFMGDWALQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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